molecular formula C14H19N7O4S B035366 N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine CAS No. 103947-07-5

N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine

Cat. No.: B035366
CAS No.: 103947-07-5
M. Wt: 381.41 g/mol
InChI Key: VBRSBKKQDNYVGA-UHFFFAOYSA-N
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Description

Aryltriazene methoxypyrimidine is a compound that combines the structural features of both aryltriazene and methoxypyrimidine. Aryltriazene is known for its versatility in organic synthesis, often used as a safer alternative to diazonium salts. Methoxypyrimidine, on the other hand, is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of aryltriazene methoxypyrimidine typically involves multiple steps, starting with the preparation of the aryltriazene moiety. This can be achieved through the reaction of an arylamine with nitrous acid, followed by the addition of a suitable nucleophile. The methoxypyrimidine moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors, such as malononitrile and cyanamide, under acidic conditions .

Industrial production methods for aryltriazene methoxypyrimidine may involve optimizing these synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Aryltriazene methoxypyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Aryltriazene methoxypyrimidine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of aryltriazene methoxypyrimidine involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death. It may also inhibit the activity of certain enzymes involved in cell proliferation and metastasis . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound’s effects are mediated through its ability to generate reactive intermediates that disrupt cellular processes .

Comparison with Similar Compounds

Aryltriazene methoxypyrimidine can be compared with other similar compounds, such as:

    Aryltriazenes: These compounds share the aryltriazene moiety and exhibit similar reactivity in organic synthesis.

    Methoxypyrimidines: These compounds contain the methoxypyrimidine moiety and are known for their biological activity.

The uniqueness of aryltriazene methoxypyrimidine lies in its dual functionality, combining the reactivity of aryltriazenes with the biological activity of methoxypyrimidines. This makes it a valuable compound for both synthetic and medicinal chemistry .

Properties

CAS No.

103947-07-5

Molecular Formula

C14H19N7O4S

Molecular Weight

381.41 g/mol

IUPAC Name

N-[[4-(dimethylaminodiazenyl)phenyl]sulfamoyl]-5,6-dimethoxypyrimidin-4-amine

InChI

InChI=1S/C14H19N7O4S/c1-21(2)20-17-10-5-7-11(8-6-10)18-26(22,23)19-13-12(24-3)14(25-4)16-9-15-13/h5-9,18H,1-4H3,(H,15,16,19)

InChI Key

VBRSBKKQDNYVGA-UHFFFAOYSA-N

SMILES

CN(C)N=NC1=CC=C(C=C1)NS(=O)(=O)NC2=C(C(=NC=N2)OC)OC

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)NS(=O)(=O)NC2=C(C(=NC=N2)OC)OC

Synonyms

4-(4-(3,3-dimethyl-1-triazene)-phenylsulfamide)-5,6-dimethoxypyrimidine
4-ATMP
aryltriazene methoxypyrimidine

Origin of Product

United States

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